molecular formula C9H13NO3 B1213182 2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone CAS No. 28062-44-4

2-Propenoic acid, polymer with 1-ethenyl-2-pyrrolidinone

Cat. No. B1213182
CAS RN: 28062-44-4
M. Wt: 183.2 g/mol
InChI Key: GUQJTTJZPGRWIK-UHFFFAOYSA-N
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Patent
US04818506

Procedure details

A 74/26 poly(acrylic acid/N-vinylpyrrolidone) was prepared by adding 21.7 grams of acrylic acid, 8.3 grams of N-vinylpyrrolidone and 267.0 grams of isopropanol to a reaction vessel. The monomer solution was heated to 82° C. reflux temperature with nitrogen purging. Aftr purging was complete 3.0 grams of t-butyl peroctoate was immediately added to the mixture and refluxing was continued for about 2.5 hours longer. The reaction mixture was left to cool, forming some precipitate. The entire reaction mixture including precipitate and solution was then concentrated on a rotary evaporator to form a fluffy white solid. Final drying was done in a vacuum oven at 1 mm Hg vacuum for three hours at 60° C. The procedure yielded a dry weight product of 34 grams. The product had a molecular weight of 5930 (aq.) and was 75.9 percent active. The copolymer was tested according to the procedures of Example 1 and showed a 99 percent gypsum scale inhibition.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
solvent
Reaction Step One
[Compound]
Name
gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7]>C(O)(C)C>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])=[CH2:7] |f:3.4|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
8.3 g
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
267 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
gypsum
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature with nitrogen purging
CUSTOM
Type
CUSTOM
Details
Aftr purging
ADDITION
Type
ADDITION
Details
was immediately added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
forming some precipitate
CUSTOM
Type
CUSTOM
Details
The entire reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to form a fluffy white solid
CUSTOM
Type
CUSTOM
Details
Final drying
WAIT
Type
WAIT
Details
was done in a vacuum oven at 1 mm Hg vacuum for three hours at 60° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The procedure yielded a dry weight product of 34 grams

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C=C)(=O)O.C(=C)N1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.